molecular formula C10H5ClO4 B2408121 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 107747-67-1

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2408121
CAS No.: 107747-67-1
M. Wt: 224.6
InChI Key: XTTRYTGJDHLGIX-UHFFFAOYSA-N
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Description

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ortho-hydroxyaryl aldehydes with Meldrum’s acid in the presence of a base such as triethylamine. The reaction proceeds through an intramolecular cyclization to form the chromene ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA is commonly used as an oxidizing agent under mild conditions.

    Reduction: LiAlH4 is used as a reducing agent in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar benzopyran ring system.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with biological targets and enable unique chemical reactions compared to other chromene derivatives .

Properties

IUPAC Name

8-chloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTRYTGJDHLGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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